molecular formula C18H19N3O4S B12168536 ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12168536
M. Wt: 373.4 g/mol
InChI Key: IMSLOGIRWCNNMN-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiazole precursors. One common method involves the reaction of 4-methoxyindole with acetic anhydride to form the acetylated indole derivative. This intermediate is then reacted with thiazole-5-carboxylic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or thiazole rings .

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the thiazole ring may contribute to the compound’s binding affinity and specificity. The ester functional group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of an indole moiety, a thiazole ring, and an ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Ethyl 2-{[(4-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate (hereafter referred to as EMIA) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of EMIA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

EMIA is characterized by its complex structure, which includes an indole moiety linked to a thiazole ring. The presence of functional groups such as methoxy and acetyl enhances its biological activity. The compound's IUPAC name reflects its intricate design, which is crucial for its pharmacological interactions.

Antimicrobial Activity

EMIA exhibits notable antimicrobial properties. Research indicates that compounds with similar structural features have demonstrated effectiveness against various bacterial strains. For instance:

  • Gram-positive bacteria : Studies have shown that derivatives of thiazole exhibit significant activity against Staphylococcus aureus and Enterococcus faecalis .
  • Gram-negative bacteria : Compounds related to EMIA have also been tested against Escherichia coli and Pseudomonas aeruginosa, showing promising results .

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 to 22.9 µM for Gram-positive bacteria and higher for Gram-negative strains, indicating moderate to good efficacy .

Anticancer Activity

EMIA's structural components suggest potential anticancer properties. Recent studies on similar thiazole derivatives have shown promising results in inhibiting cancer cell proliferation across various cell lines:

  • Cell Lines Tested : The compound has been evaluated against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines.
  • IC50 Values : Some derivatives have shown IC50 values as low as 0.004 µM in T-cell proliferation assays, indicating strong antiproliferative effects .

The mechanisms through which EMIA exerts its biological effects are still being elucidated. However, several pathways have been suggested:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV .
  • Induction of Apoptosis : There is evidence that thiazole derivatives can induce apoptosis in cancer cells through the mitochondrial pathway, leading to increased cell death .

Case Studies

Several studies have explored the biological activity of compounds related to EMIA:

  • A study by Birajdar et al. synthesized amino alcohol derivatives of benzimidazole that showed moderate to good activity against both Gram-positive and Gram-negative pathogens . This highlights the potential for EMIA to possess similar or enhanced antimicrobial properties.
  • Another investigation focused on the synthesis and testing of thiazole derivatives for their anticancer activities, revealing that some compounds had significant cytotoxic effects on multiple cancer cell lines .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-methoxyindol-1-yl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H19N3O4S/c1-4-25-17(23)16-11(2)19-18(26-16)20-15(22)10-21-9-8-12-13(21)6-5-7-14(12)24-3/h5-9H,4,10H2,1-3H3,(H,19,20,22)

InChI Key

IMSLOGIRWCNNMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CN2C=CC3=C2C=CC=C3OC)C

Origin of Product

United States

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